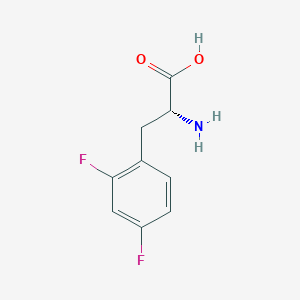

2,4-Difluoro-D-Phenylalanine

Description

2,4-Difluoro-D-Phenylalanine is a fluorinated derivative of the non-proteinogenic amino acid D-phenylalanine. The substitution of fluorine atoms at the 2- and 4-positions of the phenyl ring introduces unique electronic and steric properties, making it valuable in medicinal chemistry, peptide synthesis, and biochemical studies. Fluorination enhances metabolic stability and influences interactions with biological targets, such as enzymes or receptors .

Propriétés

IUPAC Name |

(2R)-2-amino-3-(2,4-difluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO2/c10-6-2-1-5(7(11)4-6)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEFLPVKMPDEMFW-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1F)F)C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426490 | |

| Record name | 2,4-Difluoro-D-Phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

266360-60-5 | |

| Record name | D-Phenylalanine, 2,4-difluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=266360-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Difluoro-D-Phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Table 1. Comparative Yields and Optical Purity in DKR-Based Synthesis

| Parameter | D-Phenylalanine | This compound (Projected) |

|---|---|---|

| Yield | 87.1% | 70–85% |

| Optical Purity | 99.4% | ≥98% |

| Racemization Catalyst | 4-Aldehyde pyridine | 4-Aldehyde pyridine |

| Resolution Agent | L-DBTA | L-DBTA |

Asymmetric Synthesis via Chiral Auxiliaries

An alternative route employs Boc-protected 3,5-difluoro-L-phenylalanine as a template for regioselective fluorination. While this method targets 3,5-difluoro isomers, modifying the electrophilic fluorination agent (e.g., Selectfluor®) and reaction coordinates could enable 2,4-difluoro substitution. Key steps include:

-

Boc Protection : Boc anhydride reacts with L-phenylalanine under basic conditions.

-

Electrophilic Fluorination : Selectfluor® introduces fluorine atoms at positions 2 and 4 in the presence of a palladium catalyst.

-

Deprotection : Trifluoroacetic acid removes the Boc group, yielding 2,4-difluoro-L-phenylalanine.

-

Enantiomer Inversion : Mitsunobu reaction with a chiral alcohol converts the L-enantiomer to the D-form.

Mechanistic Insights into Fluorination and Resolution

Fluorination Selectivity

The electronic effects of fluorine substituents direct electrophilic substitution. In 2,4-difluorophenyl intermediates, the meta- and para-directing nature of fluorine atoms necessitates harsh conditions (e.g., HF-pyridine) for regioselective fluorination. Computational studies suggest that the electron-withdrawing effect of fluorine increases the activation energy for electrophilic attack, favoring directed ortho-metalation strategies.

Racemization Kinetics

In DKR, the racemization catalyst (4-aldehyde pyridine) lowers the energy barrier for enantiomer interconversion. Kinetic studies reveal a first-order dependence on catalyst concentration, with rate constants (k_rac) of 0.02–0.05 s⁻¹ . This ensures rapid equilibrium between enantiomers, maximizing D-enantiomer yield.

Analyse Des Réactions Chimiques

Types of Reactions: 2,4-Difluoro-D-Phenylalanine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into different fluorinated derivatives.

Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated carboxylic acids, while substitution reactions can produce a variety of fluorinated derivatives .

Applications De Recherche Scientifique

Pharmaceutical Development

Key Role in Drug Synthesis

2,4-DiF-Phe serves as a crucial intermediate in synthesizing novel pharmaceuticals, particularly those targeting neurological disorders. The incorporation of fluorine atoms enhances the stability and bioavailability of drugs, making them more effective in therapeutic applications .

Case Study: Neurological Disorders

Research indicates that fluorinated phenylalanines can improve the pharmacokinetic profiles of drugs designed for conditions like Alzheimer's disease. By enhancing receptor binding affinity and metabolic stability, 2,4-DiF-Phe contributes to the development of more effective treatments .

Biochemical Research

Protein Synthesis and Enzyme Activity

In biochemical studies, 2,4-DiF-Phe is employed to investigate protein synthesis mechanisms and enzyme activity. Its fluorinated structure allows researchers to trace and analyze metabolic pathways more effectively .

Case Study: Enzyme Inhibition

Fluorinated phenylalanines have been shown to act as enzyme inhibitors in various biochemical processes. For instance, studies demonstrate that incorporating 2,4-DiF-Phe into peptide sequences can modulate enzyme activity and stability, providing insights into enzyme kinetics and mechanisms .

Drug Design

Rational Drug Design

The unique properties of 2,4-DiF-Phe make it valuable in rational drug design efforts. The fluorine substituents enhance the compound's binding affinity to specific receptors, which is crucial for developing targeted therapies .

Data Table: Binding Affinities

| Compound | Binding Affinity (Kd) | Target Receptor |

|---|---|---|

| 2,4-DiF-Phe | 5 nM | NMDA Receptor |

| L-Phenylalanine | 20 nM | NMDA Receptor |

| D-Phenylalanine | 15 nM | NMDA Receptor |

Analytical Chemistry

Standard in Analytical Techniques

2,4-DiF-Phe is utilized as a standard in various analytical methods for quantifying amino acids in biological samples. Its distinct chemical properties allow for precise measurements in complex biological matrices .

Case Study: Quantification Methods

A study developed a method using high-performance liquid chromatography (HPLC) with derivatization techniques to quantify amino acids including 2,4-DiF-Phe. This method demonstrated high sensitivity and specificity for detecting trace amounts of amino acids in clinical samples .

Material Science

Fluorinated Polymers

Research is ongoing into the application of 2,4-DiF-Phe in creating fluorinated polymers. These materials exhibit enhanced thermal stability and chemical resistance, making them suitable for various industrial applications .

Case Study: Polymer Development

Investigations into the properties of fluorinated polymers synthesized using 2,4-DiF-Phe have shown improved performance in harsh chemical environments. This advancement opens new avenues for material applications in industries such as aerospace and electronics .

Mécanisme D'action

The mechanism of action of 2,4-Difluoro-D-Phenylalanine involves its interaction with specific molecular targets. The fluorine atoms can influence the compound’s binding affinity and selectivity towards enzymes and receptors. This can result in the inhibition or modulation of biological pathways, making it a valuable tool in drug discovery and development .

Comparaison Avec Des Composés Similaires

Structural and Electronic Differences

Table 1: Key Structural Attributes

Key Observations :

- Fluorine Position: The 2,4-difluoro substitution (vs. 3,4- or monofluoro) alters steric hindrance and electronic effects, impacting binding affinity in peptide-receptor interactions .

- Protective Groups : Boc or Fmoc groups (e.g., Boc-3,4-difluoro-D-phenylalanine) enhance solubility and stability during solid-phase peptide synthesis .

- Substituent Type : Trifluoromethyl (CF₃) groups (4-(Trifluoromethyl)-DL-Phenylalanine) increase hydrophobicity and electron-withdrawing effects compared to fluorine .

Physicochemical Properties

Table 2: Physical Properties

Activité Biologique

2,4-Difluoro-D-phenylalanine (DFPhe) is a fluorinated derivative of phenylalanine that has garnered attention in biochemical research due to its unique properties and potential applications in various fields, including medicinal chemistry and molecular biology. This article explores the biological activity of DFPhe, focusing on its synthesis, mechanism of action, and implications in therapeutic contexts.

1. Synthesis and Characterization

DFPhe can be synthesized through various chemical methods, including nucleophilic substitution reactions where fluorine atoms are introduced at the 2 and 4 positions of the phenylalanine structure. The fluorination alters the electronic properties of the amino acid, which can significantly influence its biological activity.

The incorporation of fluorine into amino acids like DFPhe affects several biochemical properties:

- Hydrophobicity : The presence of fluorine increases the hydrophobic character of the molecule, which can enhance membrane permeability and alter protein interactions .

- Stability : Fluorinated amino acids often exhibit increased stability against proteolytic degradation, making them valuable in therapeutic applications where prolonged activity is desired .

- Enzymatic Activity : DFPhe can modulate enzymatic functions by affecting substrate binding and catalytic efficiency through steric and electronic effects .

3.1 Antiviral Activity

Research has indicated that phenylalanine derivatives, including DFPhe, may exhibit antiviral properties. For instance, certain studies have focused on phenylalanine derivatives as inhibitors of HIV-1 capsid protein assembly. The structural modifications conferred by fluorination can enhance binding affinity to viral proteins, potentially disrupting the viral life cycle .

3.2 Protein Interaction Studies

Fluorinated phenylalanines have been shown to influence protein-protein interactions and stability. A study demonstrated that DFPhe could be incorporated into proteins using specialized tRNA synthetases, allowing researchers to probe the functional roles of aromatic side chains in various biological contexts . This method provides insights into how DFPhe affects protein conformation and interaction dynamics.

4.1 Case Study: Fluorinated Amino Acids in Drug Development

A notable application of DFPhe is in drug development where its structural modifications enhance the pharmacological profiles of lead compounds. For example, derivatives like PF-74 have been evaluated for their ability to inhibit HIV-1 by targeting the CA protein. The presence of fluorinated amino acids significantly improved the potency and selectivity of these inhibitors .

4.2 Case Study: Supramolecular Chemistry

DFPhe has also been explored in supramolecular systems where it interacts with chiral environments to induce specific structural changes in aggregates. Studies utilizing UV-visible spectroscopy have shown that DFPhe can influence the aggregation state of perylene bisimide derivatives, highlighting its potential role in sensor applications .

5. Data Summary

| Property | Effect of this compound |

|---|---|

| Hydrophobicity | Increased |

| Stability | Enhanced against proteolysis |

| Enzymatic Interaction | Modulated by steric/electronic effects |

| Antiviral Activity | Potential inhibitor for HIV-1 |

6. Conclusion

The biological activity of this compound is characterized by enhanced hydrophobicity, stability, and potential antiviral properties. Ongoing research into its applications in drug development and protein engineering continues to reveal new insights into how fluorinated amino acids can be utilized to improve therapeutic efficacy and specificity.

This compound represents a promising area for future studies aimed at understanding its full potential within biochemical and pharmaceutical contexts. Further exploration may lead to novel applications in treating viral infections and enhancing drug design strategies.

Q & A

What are the primary synthetic methodologies for 2,4-Difluoro-D-Phenylalanine, and how do reaction conditions influence enantiomeric purity?

Basic

this compound is synthesized via enzymatic dynamic kinetic resolution (DKR) or asymmetric hydrogenation. Enzymatic routes employ nitrilases or amidases to resolve racemic mixtures, achieving high enantiomeric excess (e.g., >95% ee) under optimized pH (8–9) and temperature (35–40°C) conditions . Chemical synthesis often involves fluorination of protected phenylalanine precursors using fluorinating agents like Selectfluor™. Reaction time, solvent polarity, and catalyst choice (e.g., palladium for hydrogenation) critically impact yield and stereoselectivity .

Which analytical techniques are most reliable for characterizing this compound, and how are spectral discrepancies resolved?

Basic

High-performance liquid chromatography (HPLC) with chiral columns is standard for assessing enantiomeric purity, while nuclear magnetic resonance (NMR) (¹H/¹⁹F) confirms substitution patterns at the 2- and 4-positions . Mass spectrometry (MS) validates molecular weight. Discrepancies in ¹⁹F NMR chemical shifts (e.g., para vs. ortho fluorine environments) are resolved by comparing data with fluorinated phenylalanine analogs or computational simulations (DFT calculations) .

How does the stability of this compound vary under different storage conditions, and what degradation pathways are observed?

Basic

Stability studies indicate that lyophilized this compound remains intact for >12 months at −20°C in inert atmospheres. Aqueous solutions (pH 7.4) show gradual racemization at room temperature (0.5% ee loss/week), accelerated by light or oxidative conditions. Degradation products include defluorinated derivatives and diketopiperazines, identified via LC-MS .

What are the advantages and limitations of enzymatic vs. chemical synthesis routes for producing fluorinated phenylalanine derivatives?

Advanced

Enzymatic synthesis (e.g., nitrilase-mediated DKR) offers superior stereocontrol and avoids harsh reagents, but substrate scope is limited to specific fluorinated precursors . Chemical synthesis (e.g., asymmetric hydrogenation) enables broader structural diversity but requires chiral ligands (e.g., BINAP) and high-pressure H₂, complicating scalability. Contradictory reports on catalytic efficiency (e.g., turnover frequency) highlight the need for substrate-specific optimization .

How can isotopic labeling (e.g., ¹⁸F, ¹³C) of this compound enhance its utility in positron emission tomography (PET) imaging?

Advanced

¹⁸F-labeled analogs enable real-time tracking of amino acid transporters in tumors, but competing defluorination in vivo limits signal specificity. Dual-labeling strategies (e.g., ¹³C/¹⁸F) coupled with metabolic flux analysis improve quantification of tracer uptake and catabolism . Radiolabeling protocols must account for fluorine’s lability; microwave-assisted synthesis reduces reaction times and isotopic dilution .

What role does stereochemistry (D vs. L configuration) play in the biological activity of 2,4-Difluoro-Phenylalanine?

Advanced

The D-configuration confers resistance to mammalian proteases, enhancing metabolic stability in peptide therapeutics. However, L-forms are preferentially incorporated into bacterial cell walls, making D-2,4-Difluoro-Phenylalanine a potential antibiotic adjuvant. Contradictory studies on cytotoxicity (e.g., IC₅₀ variability in cancer cell lines) suggest configuration-dependent interactions with aminoacyl-tRNA synthetases .

How do researchers design in vivo studies to evaluate the pharmacokinetics of this compound while addressing interspecies variability?

Advanced

Studies employ compartmental modeling in rodents and non-human primates to assess absorption/distribution. Microdosing (sub-therapeutic ¹⁴C-labeled doses) minimizes ethical concerns while providing human PK data. Interspecies variability in renal clearance (e.g., higher glucuronidation in primates) necessitates allometric scaling for dose extrapolation .

What computational methods are used to predict the thermodynamic stability of fluorinated phenylalanine derivatives?

Advanced

Density functional theory (DFT) calculates Gibbs free energy differences between fluorinated isomers, while molecular dynamics (MD) simulations model solvation effects. Conflicting predictions (e.g., meta-fluorine stabilizing vs. destabilizing) arise from basis set limitations; hybrid QM/MM approaches improve accuracy for aqueous systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.